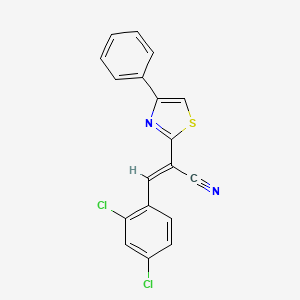![molecular formula C17H17NO2 B5358654 N-[3-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B5358654.png)
N-[3-(allyloxy)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(allyloxy)phenyl]-3-methylbenzamide, commonly known as AM404, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. AM404 is a derivative of paracetamol, which is commonly used as a pain reliever. AM404 has been found to have analgesic, anti-inflammatory, and neuroprotective properties.
作用機序
AM404 is thought to exert its analgesic and anti-inflammatory effects by inhibiting the reuptake of the endocannabinoid anandamide. Anandamide is a naturally occurring compound that is involved in pain perception and inflammation. AM404 inhibits the reuptake of anandamide by binding to the anandamide transporter, resulting in increased levels of anandamide in the brain and spinal cord. This increased level of anandamide is thought to be responsible for the analgesic and anti-inflammatory effects of AM404.
Biochemical and Physiological Effects:
AM404 has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AM404 has also been found to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide, a molecule that is involved in inflammation. In addition, AM404 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a molecule that is involved in the growth and survival of neurons.
実験室実験の利点と制限
AM404 has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the endocannabinoid system and its role in pain and inflammation. One limitation is that it is a synthetic compound and may not accurately reflect the effects of endocannabinoids that are naturally produced in the body.
将来の方向性
There are a number of future directions for research on AM404. One area of interest is its potential use in the treatment of chronic pain. Chronic pain is a major public health problem that affects millions of people worldwide. AM404 has been shown to be effective in animal models of neuropathic pain, which suggests that it may be a promising candidate for the treatment of chronic pain in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases. AM404 has been shown to have neuroprotective properties and has been found to increase the levels of BDNF, which suggests that it may be a useful tool for studying the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
合成法
AM404 can be synthesized through a multi-step process starting from 3-aminophenol. The first step involves the conversion of 3-aminophenol to 3-nitrophenol, which is then reduced to 3-aminophenol. The resulting compound is then reacted with allyl bromide to form N-[3-(allyloxy)phenyl]-3-aminophenol. Finally, the compound is acetylated to form AM404.
科学的研究の応用
AM404 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic properties and has been shown to be effective in relieving pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. AM404 has also been shown to have anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models of inflammation.
特性
IUPAC Name |
3-methyl-N-(3-prop-2-enoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-10-20-16-9-5-8-15(12-16)18-17(19)14-7-4-6-13(2)11-14/h3-9,11-12H,1,10H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUUOVJFYNAZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-({[(3-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5358572.png)
![2-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B5358580.png)
![N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5358593.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5358597.png)
![2-({[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5358604.png)
![2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5358610.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5358611.png)
![(2R)-2-(acetylamino)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5358614.png)
![6-(4-bromophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5358618.png)
![methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate](/img/structure/B5358631.png)
![ethyl 1-[3-(4-chloro-2-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358634.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5358636.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5358641.png)
